molecular formula C7H12O B3242432 {Spiro[2.3]hexan-1-yl}methanol CAS No. 1515534-09-4

{Spiro[2.3]hexan-1-yl}methanol

Cat. No.: B3242432
CAS No.: 1515534-09-4
M. Wt: 112.17
InChI Key: YYZPWAZTBRUHPX-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Contemporary Organic Chemistry

Spiro compounds are a class of organic molecules characterized by at least two rings connected by a single, shared atom known as the spiroatom. wikipedia.orgslideshare.net This structural feature distinguishes them from other bicyclic systems. wikipedia.org These compounds can be either carbocyclic, containing only carbon atoms in their rings, or heterocyclic, where one or more atoms in the rings are non-carbon atoms. wikipedia.orgcambridgescholars.com

In contemporary organic chemistry, spirocyclic systems have garnered significant interest due to their unique three-dimensional structures and conformational rigidity. researchgate.net This distinct architecture often imparts favorable properties, making them valuable in various applications, including drug discovery and materials science. researchgate.netrsc.org The inherent three-dimensionality of spirocycles allows for better interaction with biological targets like proteins and enzymes. researchgate.net

The synthesis of spirocyclic compounds can be challenging, often involving the creation of a quaternary center. cambridgescholars.com Common synthetic strategies include intramolecular cyclization, condensation reactions, and rearrangements. slideshare.net

Architectural and Stereochemical Significance of Spiro[2.3]hexane Frameworks

The spiro[2.3]hexane framework consists of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom. This arrangement results in a highly strained and rigid structure. The incorporation of a three-membered ring, in particular, can enhance binding to biological targets due to decreased conformational flexibility. rsc.org

The stereochemistry of the spiro[2.3]hexane system is of particular importance. The spiroatom can be a chiral center, leading to the possibility of stereoisomers. slideshare.net The control of stereochemistry during the synthesis of spiro[2.3]hexane derivatives is a key challenge and an active area of research. beilstein-journals.org For instance, the diastereoselective rhodium-catalyzed cyclopropanation is one method used to control the stereochemistry of these frameworks. beilstein-journals.org

The unique architecture of the spiro[2.3]hexane core allows for the introduction of functional groups in specific spatial orientations, which is crucial for designing molecules with desired biological activities or material properties. nih.gov

Contextualizing {Spiro[2.3]hexan-1-yl}methanol: Unique Structural Features and Research Relevance

This compound is a specific derivative of the spiro[2.3]hexane framework, featuring a hydroxymethyl group (-CH₂OH) attached to the cyclopropane ring at the 1-position. The presence of this polar hydroxyl group can enhance water solubility and provides a site for further chemical modifications.

The research relevance of this compound and its derivatives lies in their potential as building blocks in the synthesis of more complex molecules, particularly in medicinal chemistry. For example, derivatives of spiro[2.3]hexane are being investigated as conformationally constrained analogues of biologically important molecules like γ-aminobutyric acid (GABA). google.com The rigid spirocyclic core helps to "freeze" the molecule in a specific conformation, which can lead to increased selectivity for biological targets. beilstein-journals.org

Furthermore, the strained nature of the spiro[2.3]hexane system in compounds like spiro[2.3]hex-1-ene, a related derivative, has been exploited to accelerate bioorthogonal reactions for protein labeling. nih.gov This highlights the potential of the spiro[2.3]hexane framework in chemical biology and bioconjugation techniques.

Interactive Data Table: Properties of Spiro[2.3]hexane Derivatives

Compound NameMolecular FormulaKey FeaturesPotential Applications
This compoundC₇H₁₂OHydroxymethyl group on cyclopropane ringSynthetic building block
{Spiro[2.3]hex-1-en-5-yl}methanolC₇H₁₀OAlkene and alcohol functionalitiesChemical synthesis
rac-[(1R,3r)-5-amino-2,2-difluorospiro[2.3]hexan-1-yl]methanolC₇H₁₁F₂NOAmino and difluoro substitutionsResearch intermediate
(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochlorideC₈H₁₆ClNOAminomethyl and hydroxyl groupsChemical synthesis
5-Aminospiro[2.3]hexane-1-carboxylic acidC₇H₁₁NO₂Amino and carboxylic acid groupsGABA analogue research

An exploration into the synthesis of this compound and its related derivatives reveals a variety of sophisticated chemical strategies. The construction of the core spiro[2.3]hexane skeleton, characterized by the fusion of a cyclopropane and a cyclobutane ring at a single carbon atom, is a key challenge addressed by these methodologies. This article focuses on the primary synthetic routes developed for this purpose, including cyclopropanation, cycloaddition, and ring expansion protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.3]hexan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-6-4-7(6)2-1-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZPWAZTBRUHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Spiro 2.3 Hexan 1 Yl Methanol and Spiro 2.3 Hexanes

Influence of Ring Strain on Reactivity within Spiro[2.3]hexane Systems

The reactivity of spiro[2.3]hexane systems is fundamentally dictated by the substantial ring strain inherent in their structure. This strain arises from the combination of a three-membered cyclopropane (B1198618) ring and a four-membered cyclobutane (B1203170) ring. Both rings feature bond angles that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. In cyclopropane, the C-C-C bond angles are compressed to 60°, while in cyclobutane, they are approximately 90°. libretexts.orglibretexts.org This deviation, known as angle strain or Baeyer strain, leads to less effective orbital overlap and weaker C-C bonds compared to acyclic alkanes, resulting in a higher ground-state energy for the molecule. wikipedia.org

The total strain energy of spiro[2.3]hexane is a composite of the angle strain, torsional strain (from eclipsing interactions), and transannular strain. The molecule's desire to relieve this strain is the primary driving force for its participation in a variety of chemical reactions, particularly those involving ring-opening. acs.org The presence of two strained rings offers multiple pathways for reaction, and the specific course of a transformation often depends on which ring's cleavage provides a more stable intermediate or transition state. The high strain energy elevates the heat of combustion for small rings like cyclopropane and cyclobutane, highlighting their thermodynamic instability relative to larger, less strained rings like cyclohexane. libretexts.org Consequently, reactions that lead to the formation of larger, more stable rings are often energetically favorable.

The reactivity of heteroatom-containing spiro[2.3]hexanes, such as 1-oxaspiro[2.3]hexanes, is also profoundly influenced by this ring strain. The strain of both the cyclopropane (epoxide) and cyclobutane rings facilitates ring-expansion and ring-opening reactions under various conditions. nih.govrsc.org This inherent reactivity makes the spiro[2.3]hexane core a valuable synthetic intermediate for accessing more complex molecular architectures. rsc.org

Ring-Opening Reactions and Rearrangements

Driven by the release of inherent ring strain, spiro[2.3]hexane derivatives readily undergo various ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions.

In the presence of acids, particularly Lewis acids, spiro[2.3]hexane systems can undergo facile rearrangements. A prominent example is observed in related 1-oxaspiro[2.3]hexanes, which contain a cyclopropane (epoxide) fused to a cyclobutane. These compounds undergo a Lewis acid-mediated ring expansion to yield cyclopentanones. nih.govrsc.org This transformation is driven by the release of strain from both the epoxide and cyclobutane rings. The mechanism likely involves the coordination of the Lewis acid to the epoxide oxygen, followed by cleavage of a C-O bond to form a stabilized carbocation, which then triggers the ring-enlarging rearrangement. nih.gov The regioselectivity of this rearrangement can be very high, often yielding a single cyclopentanone (B42830) regioisomer. nih.gov

Similarly, other spirocyclopropane systems, such as cyclohexane-1,3-dione-2-spirocyclopropanes, undergo acid-catalyzed ring-opening cyclization reactions to furnish tetrahydrobenzofuran-4-ones. researchgate.net For {Spiro[2.3]hexan-1-yl}methanol, acid-catalyzed conditions could be expected to promote protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure could generate a primary carbocation that would immediately rearrange. The high strain of the adjacent rings would facilitate cleavage of one of the bonds to the spiro center, leading to ring-expanded carbocationic intermediates that can be trapped by nucleophiles or undergo further rearrangement to yield stable products like substituted cyclopentyl or cyclohexyl derivatives.

Thermal and photochemical conditions can also induce rearrangements in strained spirocyclic systems. For instance, the thermolysis of related spiro[2.4]hepta-1,4,6-trienes at 50°C results in a rearrangement to bicyclo[3.2.0]hepta-1,3,6-triene. nih.govfigshare.com This demonstrates the propensity of strained spiro systems to rearrange to new bicyclic structures upon heating. While specific studies on the thermal rearrangement of this compound are not prevalent, the high strain energy suggests that it would likely undergo skeletal reorganization at elevated temperatures, potentially involving cleavage of the cyclopropane ring followed by intramolecular hydrogen shifts or bond formations.

Photochemical activation offers another avenue for inducing reactions in these systems. The synthesis of functionalized spiro[2.3]hexanes has been achieved via photoinduced, additive-free methods, indicating that the spiro[2.3]hexane scaffold can be constructed under visible-light irradiation. researchgate.netrsc.org Conversely, photoirradiation can also promote rearrangements. For example, the transformation of a spiro[2.2]pentane into a spiro[2.3]hexane has been studied, suggesting that ring expansion can be a plausible reaction pathway. researchgate.net For this compound, photoinduced reactions could proceed through the formation of high-energy intermediates or excited states, leading to complex rearrangements or cycloadditions.

The cyclopropane ring in the spiro[2.3]hexane system is susceptible to attack by nucleophiles, leading to ring-opening. This reactivity is well-documented for spirocyclopropanes in general. researchgate.net The reaction typically involves nucleophilic attack on one of the methylene (B1212753) carbons of the cyclopropane ring, accompanied by the cleavage of a C-C bond. The direction of ring-opening (i.e., which bond breaks) can be influenced by substituents on the rings. For example, nucleophilic addition to 1-oxaspiro[2.3]hexanes functionalized with an electron-withdrawing group furnishes substituted cyclobutanes. nih.gov This occurs because the electron-withdrawing group destabilizes the carbocation that would be necessary for rearrangement, favoring direct nucleophilic attack. nih.gov

In the case of this compound, nucleophilic attack could occur at either the cyclopropane or cyclobutane ring. However, the higher strain of the cyclopropane ring makes it the more probable site of attack. A catalytic amount of iodide, acting as both a nucleophile and a leaving group, has been shown to regioselectively open spirocyclopropanes to produce substituted products. researchgate.net This type of reaction, if applied to this compound, could lead to functionalized cyclobutylmethyl derivatives.

Reaction TypeReagents/ConditionsTypical ProductsReference
Acid-Catalyzed RearrangementLewis Acids (e.g., LiBr, HMPA)Ring-expanded ketones (e.g., Cyclopentanones) nih.govrsc.org
Thermal RearrangementHeat (e.g., 50°C)Rearranged bicyclic systems nih.govfigshare.com
Nucleophilic Ring-OpeningNucleophiles (e.g., Iodide, Amines)Functionalized cyclobutanes or larger rings nih.govresearchgate.net

Electrophilic and Nucleophilic Reactions at the Spiro Center and Peripheral Methanol (B129727) Group

Reactions on the spiro[2.3]hexane skeleton can occur at the spiro carbon center or at peripheral functional groups. The methanol group of this compound provides a key site for chemical modification. As a primary alcohol, it can undergo a range of standard transformations. These include oxidation to the corresponding aldehyde ({spiro[2.3]hexan-1-yl}methanal) or carboxylic acid (spiro[2.3]hexane-1-carboxylic acid), esterification with carboxylic acids or their derivatives, and conversion into a better leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. The synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has been accomplished, a process which necessarily involves the chemical manipulation of the hydroxyl group. nih.gov

Direct electrophilic or nucleophilic attack at the quaternary spiro carbon is generally difficult and uncommon. This carbon is sterically hindered, and reactions at this site would be energetically unfavorable without concomitant ring cleavage. Instead, reactions involving the spiro center typically proceed via the opening of one of the adjacent rings, as discussed previously. The high strain of the system means that reaction pathways that relieve this strain are overwhelmingly favored over those that would require direct substitution at the spiro atom.

Reaction Stereoselectivity and Regioselectivity Control

The control of stereoselectivity and regioselectivity is a critical aspect of the chemistry of substituted spiro[2.3]hexanes. The inherent asymmetry of molecules like this compound and the presence of two chemically distinct rings provide opportunities for selective transformations.

Regioselectivity: In ring-opening and rearrangement reactions, the choice of which bond cleaves is a question of regioselectivity. In acid-catalyzed rearrangements of 1-oxaspiro[2.3]hexanes, for example, the reaction proceeds with high regioselectivity to give a specific cyclopentanone product, driven by the formation of the most stable carbocation intermediate. nih.gov Similarly, nucleophilic ring-opening reactions can be highly regioselective. The ring-opening cyclization of spirocyclopropanes with a catalytic amount of iodide can produce specific substituted tetrahydrobenzofuran-4-ones without the formation of other isomers. researchgate.net The outcome is dictated by electronic and steric factors, with the nucleophile typically attacking the least hindered carbon, leading to the cleavage of the most strained or electronically activated bond.

Stereoselectivity: The stereochemical outcome of reactions is also crucial. For instance, the catalytic annulation of methylenecyclopropane (B1220202) with 1,1-dicyanoalkenes can be controlled to selectively form either cyclopentylidenemalonates or spiro[2.3]hexane-1,1-dicarboxylates by choosing the appropriate solvent and catalytic system. researchgate.net In reactions involving this compound, the existing stereocenter can direct the stereochemistry of newly formed centers. For example, hydroxyl-directed epoxidation of a related cyclobutene (B1205218) precursor with m-CPBA proceeds with high diastereoselectivity to give a single epoxide. nih.gov Such substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules containing the spiro[2.3]hexane motif.

FactorInfluence on Reaction OutcomeExampleReference
Catalyst/Solvent Can determine which of several possible products is formed (regioselectivity).Mg-Sn catalytic system in different solvents yields different products from methylenecyclopropane. researchgate.net
Substituents Electronic nature of substituents can favor direct attack over rearrangement.Electron-withdrawing groups on 1-oxaspiro[2.3]hexanes favor nucleophilic addition. nih.gov
Directing Groups Functional groups on the substrate can direct reagents to a specific face of the molecule (diastereoselectivity).Hydroxyl-directed epoxidation of a cyclobutene gives a single epoxide diastereomer. nih.gov

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The mechanistic pathways of reactions involving spiro[2.3]hexane systems have been a subject of detailed investigation, employing a combination of experimental techniques and computational modeling to understand their unique reactivity. These studies have provided insights into reaction intermediates, transition states, and the factors governing product formation, particularly in synthesis and rearrangement reactions.

Mechanisms of Spiro[2.3]hexane Formation

The synthesis of the spiro[2.3]hexane skeleton has been achieved through various methods, and mechanistic studies have been crucial in optimizing these processes.

Photoinduced Synthesis: A green chemistry approach for synthesizing functionalized spiro[2.3]hexanes involves visible-light irradiation without the need for harmful or toxic reagents. rsc.orgresearchgate.net Mechanistic studies for this additive-free approach suggest that the formation of the key C–C bond occurs almost concurrently with a light-sustained initiation process. rsc.org This method is noted for its mild conditions, operational simplicity, and broad tolerance of different functional groups. rsc.orgresearchgate.net

Carbenoid-Mediated Synthesis: The reaction of substituted alkylidenecyclopropanes and alkylidenecyclobutanes with the Me₃Al/CH₂I₂ reagent has been studied to understand the formation of spiro[2.3]hexanes. researchgate.net A plausible mechanism was proposed for the transformation of 1,1-diphenylspiro[2.2]pentane into 1,1-diphenylspiro[2.3]hexane, which was investigated using deuterium-labeled diiodomethane (B129776) (CD₂I₂). researchgate.net

Computational studies have been instrumental in clarifying the pathways of similar cyclopropanation reactions. For instance, calculations on the reaction of aluminum carbenoids with ethylene (B1197577) show a preference for a methylene transfer process over a carbometalation pathway. The methylene transfer proceeds via an asynchronous attack on a CH₂ group of ethylene with a relatively low activation barrier, whereas the carbometalation pathway has a much higher barrier, making it negligible. researchgate.net These computational findings align well with experimental observations. researchgate.net

A comparison of the cyclopropanation reaction barriers for different carbenoids highlights the influence of the metal center on reactivity.

Comparison of Calculated Cyclopropanation Reaction Barriers for Various Carbenoids researchgate.net
Carbenoid SpeciesCalculated Reaction Barrier (kcal/mol)
ISmCH₂I5.5
LiCH₂I6.8
(CH₃)₂AlCH₂I12.8
IZnCH₂I21.2

Radical-Mediated Synthesis of Heterocyclic Analogs: An in-depth mechanistic investigation was conducted for the synthesis of 1,5-dioxaspiro[2.3]hexane, a heterocyclic analog. researchgate.net This study employed both experimental methods, such as cyclic voltammetry, and computational calculations. The proposed mechanism involves a lithium-amide induced single-electron transfer to benzophenones, which generates an N-centered radical and a ketyl radical anion. researchgate.net This radical pair then works synergistically to abstract a β-hydrogen from 3-iodooxetane, initiating an exergonic radical-radical coupling reaction to form the spiro-heterocyclic core. researchgate.net

Mechanisms of Rearrangement Reactions

Spiro[2.3]hexane derivatives, particularly strained heterocyclic systems, undergo characteristic rearrangement reactions. The study of these mechanisms is key to harnessing their synthetic utility.

Lewis Acid-Promoted Rearrangements: 1-Oxaspiro[2.3]hexanes exhibit a predominant mode of reactivity involving a Lewis acid-promoted rearrangement to form cyclopentanone products. nih.gov This transformation is understood to proceed through a stabilized carbocation intermediate. For example, the exposure of a 1-oxaspiro[2.3]hexane derivative to scandium triflate was shown to trigger a rearrangement to a cyclopentanone, with the Lewis acid providing complete conversion and high yield. nih.gov Similarly, rearrangement of a 1-oxaspiro[2.3]hexane system to a mixture of carbonyl isomers can be induced by catalytic lithium iodide. nih.gov The regioselectivity of these rearrangements is a critical aspect, as seen in the synthesis of triquinane natural products like isocomene (B14461869) and β-isocomene, where a key 1-oxaspiro[2.3]hexane intermediate rearranges regioselectively in the presence of lithium bromide and HMPA to yield a specific cyclopentanone precursor. nih.gov

Cycloaddition and Subsequent Rearrangement: The reactivity of related systems provides further mechanistic insight. The reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) was found to proceed through a cycloaddition followed by a novel rearrangement to yield a complex tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan derivative. researchgate.net The structure of this rearranged product was confirmed through detailed spectroscopic analysis. researchgate.net Such studies highlight the influence of specific functional groups on the reaction pathway, leading to complex skeletal transformations. researchgate.net

Structural Elucidation and Conformational Analysis of Spiro 2.3 Hexan 1 Yl Methanol

Advanced Spectroscopic Characterization Techniques

The definitive structural elucidation and conformational analysis of {Spiro[2.3]hexan-1-yl}methanol, a molecule characterized by its unique spirocyclic framework, necessitates the application of a suite of advanced spectroscopic techniques. The rigid, strained nature of the spiro[2.3]hexane system imparts distinct spectroscopic signatures that are invaluable for a comprehensive understanding of its three-dimensional architecture and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate details of molecular structure and dynamics in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms, the stereochemical relationships between protons, and the conformational preferences of the fused ring system.

Due to the lack of direct experimental NMR data for this compound in the public domain, a detailed analysis can be extrapolated from closely related analogues, such as Spiro[2.3]hexan-5-one. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the cyclopropyl (B3062369) and cyclobutane (B1203170) ring protons, as well as the hydroxymethyl group. The protons of the cyclopropyl ring are expected to appear at relatively high field due to the ring's shielding effects. The protons on the cyclobutane ring would likely show complex splitting patterns due to geminal and vicinal couplings, which are highly dependent on the dihedral angles between them and thus provide insight into the ring's conformation.

The ¹³C NMR spectrum would similarly provide key data, with the spiro carbon atom appearing as a unique quaternary signal. The chemical shifts of the other carbon atoms in the cyclobutane and cyclopropane (B1198618) rings, as well as the hydroxymethyl carbon, would further confirm the carbon skeleton.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to probe through-space interactions between protons, providing crucial data for determining the relative stereochemistry and preferred conformations of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for Protons in Spiro[2.3]hexane Derivatives

ProtonPredicted Chemical Shift (ppm)Multiplicity
Cyclopropyl CH₂0.5 - 1.0m
Cyclobutyl CH₂1.8 - 2.5m
Methanol (B129727) CH3.5 - 3.8m
Methanol CH₂3.4 - 3.6d
Methanol OHVariables

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for Carbons in this compound

CarbonPredicted Chemical Shift (ppm)
Spiro C25 - 35
Cyclopropyl CH₂10 - 20
Cyclobutyl CH₂30 - 40
Methanol CH40 - 50
Methanol CH₂60 - 70

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. purechemistry.org A single-crystal X-ray diffraction study of a suitable crystalline derivative of this compound would provide a wealth of information, including bond lengths, bond angles, and the conformation of the spirocyclic system.

While a crystal structure for this compound itself is not publicly available, studies on related spiro[2.3]hexane derivatives, such as spiro[2.3]hex-1-ene, reveal key structural features of this ring system. acs.org The cyclobutane ring in such systems is typically found to be puckered, and the cyclopropane ring introduces significant strain. The analysis of the crystal structure of a derivative would allow for the precise measurement of the dihedral angles within the cyclobutane ring, confirming its puckered conformation. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the solid-state conformation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Given that this compound possesses a chiral center at the C1 position of the cyclopropane ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for characterizing chiral molecules. purechemistry.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org

The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths. The mirror-image relationship between the enantiomers would result in CD spectra that are equal in magnitude but opposite in sign. nih.gov By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory), the absolute configuration of a given enantiomer can be determined. purechemistry.orgstackexchange.com The intensity of the CD signal is also directly proportional to the enantiomeric excess of the sample, making it a valuable tool for assessing enantiopurity. nih.gov

Chirality and Stereochemical Assignment

The presence of a stereogenic center at the carbon atom of the cyclopropane ring bonded to the hydroxymethyl group imparts chirality to this compound. This gives rise to the existence of enantiomers and, in substituted derivatives, diastereomers.

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration (R or S) of the chiral center is crucial for understanding its chemical and biological properties. Several methods can be employed for this purpose:

X-ray Crystallography of a Chiral Derivative: As mentioned previously, X-ray diffraction analysis of a single crystal of an enantiomerically pure derivative is the most reliable method for determining absolute configuration. purechemistry.orglibretexts.org

NMR Spectroscopy with Chiral Auxiliaries: The use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or compounds that exhibit distinct NMR spectra. purechemistry.orgstackexchange.com By analyzing the differences in chemical shifts, the absolute configuration of the original alcohol can be deduced.

Chiroptical Methods: As discussed in section 4.1.3, the comparison of experimental and calculated Circular Dichroism spectra provides a powerful non-empirical method for assigning the absolute configuration. purechemistry.org

Resolution and Characterization of Diastereomers

When additional stereocenters are present in derivatives of this compound, diastereomers can be formed. These diastereomers have different physical and chemical properties and can often be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

The characterization of individual diastereomers relies heavily on NMR spectroscopy. The distinct spatial arrangement of atoms in diastereomers leads to different chemical shifts and coupling constants in their NMR spectra, allowing for their differentiation and structural assignment. NOE experiments are particularly useful in establishing the relative stereochemistry between the different stereocenters.

Conformational Landscapes of Spiro[2.3]hexanes and Derivatives

Analysis of Ring Puckering and Flexibility in Small Spirocyclic Systems

The defining structural feature of the spiro[2.3]hexane core is the four-membered cyclobutane ring. Unlike the planar and highly rigid three-membered cyclopropane ring, cyclobutane is not flat. wikipedia.org A planar conformation would result in significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the considerable angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°. dalalinstitute.com To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.com This puckering involves one carbon atom moving out of the plane formed by the other three, reducing the eclipsing interactions between adjacent methylene (B1212753) groups.

This dynamic process is characterized by a puckering angle (θ), which is the dihedral angle between the C-C-C planes of the ring, and an energy barrier to ring inversion. In unsubstituted cyclobutane, this puckering angle has been determined to be between 25° and 35°, with a very low barrier for inversion (the process of "flipping" between two equivalent puckered conformations) of approximately 1.45 kcal/mol. slideshare.net This low barrier means that at room temperature, the ring is in a constant state of rapid inversion.

In the spiro[2.3]hexane system, the spiro-fusion to a rigid cyclopropane ring is expected to influence the puckering potential of the cyclobutane moiety. The spiro-carbon (C3) is a quaternary center, which alters the substitution pattern and may affect the symmetry and energy profile of the puckering. High-level ab initio calculations on unsubstituted cyclobutane have provided precise values for its structure and puckering barrier, which serve as a foundational reference for understanding more complex derivatives like spiro[2.3]hexane. nih.gov

ParameterValue (for unsubstituted Cyclobutane)Description
Puckering Angle (θ) ~25-35°The dihedral angle defining the deviation from planarity.
Barrier to Inversion ~1.45 - 1.77 kcal/molThe energy required for the ring to pass through a planar transition state.
C-C Bond Length ~1.554 ÅCarbon-carbon bond distance within the puckered ring.
Equilibrium Geometry D2d (puckered)The lowest energy conformation of the ring.
Transition State Geometry D4h (planar)The geometry at the peak of the inversion energy barrier.

This table presents generally accepted computational and experimental values for unsubstituted cyclobutane, which provides a model for the cyclobutane ring in spiro[2.3]hexane.

Influence of the Methanol Substituent on Molecular Conformation

The introduction of a {CH₂OH} (methanol) group at the C1 position, adjacent to the spiro center, has a significant impact on the conformational landscape of the spiro[2.3]hexane ring system. The substituent breaks the symmetry of the cyclobutane ring and introduces new steric and electronic interactions that dictate the preferred puckering mode and the orientation of the substituent itself.

In a puckered cyclobutane ring, substituent positions are not equivalent; they can be described as either axial-like (pointing more perpendicular to the mean plane of the ring) or equatorial-like (pointing more outwards from the ring). The methanol substituent on this compound will preferentially occupy the position that minimizes steric hindrance. Generally, bulky substituents on four-membered rings favor the equatorial position to reduce unfavorable 1,3-diaxial interactions with other ring atoms.

The conformational preference is a dynamic equilibrium between two primary puckered conformers, where the methanol group is either in an axial-like or an equatorial-like position. The relative energy of these conformers determines the conformational population at a given temperature.

ConformerSubstituent PositionExpected Relative StabilityKey Interactions
Conformer A Equatorial-likeMore StableReduced steric hindrance (avoids 1,3-diaxial interactions).
Conformer B Axial-likeLess StableIncreased steric strain due to interactions with the spirocyclic ring system.

This table outlines the expected conformational preferences for the methanol substituent on the puckered cyclobutane ring of this compound based on established principles of conformational analysis.

Theoretical and Computational Chemistry Studies of Spiro 2.3 Hexan 1 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules like {Spiro[2.3]hexan-1-yl}methanol at the atomic level. By solving the Schrödinger equation or its density-based equivalent, these methods provide insights into molecular structure, stability, and electronic characteristics. For a strained system such as a spiro[2.3]hexane derivative, these calculations are particularly valuable for understanding its unique chemical nature.

Prediction of Molecular Geometries and Electronic Structures

Ab initio and Density Functional Theory (DFT) methods are employed to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For this compound, these calculations would reveal key bond lengths, bond angles, and dihedral angles.

The geometry of the spiro[2.3]hexane core is characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring at a single carbon atom (the spiro center). This arrangement leads to significant ring strain. The cyclobutane ring is not planar and typically adopts a puckered conformation to alleviate some of this strain. The hydroxymethyl substituent at the C1 position of the cyclopropane ring introduces further structural considerations, including the orientation of the -CH₂OH group relative to the spirocyclic system.

Calculations would likely show that the C-C bond lengths in the cyclopropane ring are shorter than those in the cyclobutane ring, a characteristic feature of these small rings. The electronic structure analysis, often visualized through molecular orbitals (e.g., HOMO and LUMO), would indicate the regions of highest electron density and the sites most susceptible to electrophilic or nucleophilic attack. The presence of the oxygen atom in the hydroxymethyl group would introduce a region of high electron density and polarity.

Table 1: Predicted Geometrical Parameters for a Model Spiro[2.3]hexane System (Note: These are representative values for the parent spiro[2.3]hexane scaffold based on computational studies and may vary slightly for this compound)

ParameterPredicted Value
C-C bond length (cyclopropane)~1.51 Å
C-C bond length (cyclobutane)~1.55 Å
C-C-C angle (cyclopropane)~60°
C-C-C angle (cyclobutane)~88° (puckered)
C-H bond length~1.09 Å

Energetic Analysis of Conformers and Isomers

The presence of the flexible hydroxymethyl group and the puckered cyclobutane ring in this compound gives rise to multiple possible conformations. Quantum chemical calculations can be used to determine the relative energies of these different spatial arrangements.

A conformational search, followed by geometry optimization and energy calculation for each unique conformer, would identify the most stable (lowest energy) structures. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments and its potential to interact with other molecules. Isomers, such as those with the hydroxymethyl group at different positions on the spiro[2.3]hexane skeleton, can also be compared energetically to determine their relative stabilities.

The orientation of the hydroxymethyl group, particularly the dihedral angle defined by the H-O-C-C bonds, will significantly influence the conformational energy landscape. Hydrogen bonding, both intramolecular and intermolecular (in condensed phases), would also play a critical role in stabilizing certain conformers.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify the most likely pathways for a reaction to occur. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

For a strained molecule like this compound, reactions that lead to the relief of ring strain are often of interest. For example, the acid-catalyzed ring-opening of the cyclopropane ring is a plausible reaction pathway. Computational simulations can model this process, identifying the structure of the transition state and calculating the activation energy required for the reaction to proceed.

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable reaction can be predicted. For instance, the simulation could compare the energetics of ring-opening at the C1-C2 bond versus the C2-C3 bond of the cyclopropane ring.

Analysis of Intrinsic Ring Strain and Bond Energies

The defining feature of the spiro[2.3]hexane framework is its significant ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. Computational methods can quantify this strain energy. One common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, allowing for the cancellation of errors and a reliable estimation of strain energy.

Bond dissociation energies (BDEs) can also be calculated to predict which bonds are most likely to break under certain conditions, such as pyrolysis or photolysis. For this compound, the C-C bonds within the highly strained cyclopropane ring would be expected to have lower BDEs compared to typical C-C single bonds.

Table 2: Calculated Strain Energies for Small Spiroalkanes

CompoundCalculated Strain Energy (kcal/mol)
Spiro[2.2]pentane~62.9
Spiro[2.3]hexane~54.9
Spiro[3.3]heptane~51.0

Computational Predictions of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its experimental identification and characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. By comparing the calculated NMR spectra of different possible conformers or isomers with experimental data, the correct structure can be confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. Specific vibrational modes can be assigned to particular functional groups and structural features, such as the O-H stretch of the alcohol, the C-H stretches of the rings, and the characteristic vibrations of the strained cyclopropane and cyclobutane rings.

Table 3: Representative Predicted Spectroscopic Data for a Functionalized Spiro[2.3]hexane (Note: These are illustrative values and would need to be specifically calculated for this compound)

SpectroscopyPredicted ParameterCorresponding Functional Group/Atom
¹H NMRChemical Shift (δ) ~3.5 ppm-CH₂OH
¹³C NMRChemical Shift (δ) ~10-20 ppmCyclopropane Carbons
IRVibrational Frequency ~3300-3400 cm⁻¹O-H Stretch
IRVibrational Frequency ~3000-3100 cm⁻¹Cyclopropane C-H Stretch

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility.

In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule's movement over nanoseconds or even microseconds, a large number of different conformations can be sampled. This is particularly useful for understanding the puckering of the cyclobutane ring and the rotation of the hydroxymethyl group.

MD simulations can be performed in a vacuum or in the presence of a solvent, allowing for the study of how the environment affects the conformational preferences of this compound. The results of these simulations can be used to generate a statistical representation of the conformational ensemble, providing insights into the relative populations of different conformers at a given temperature. This information is crucial for a complete understanding of the molecule's structure-property relationships.

Applications in Advanced Organic Synthesis and Scaffold Design

{Spiro[2.3]hexan-1-yl}methanol as a Versatile Chemical Building Block for Complex Architectures

This compound serves as a highly versatile and valuable building block in the synthesis of intricate molecular structures. Its utility stems from the presence of the reactive hydroxymethyl group appended to the rigid spiro[2.3]hexane core. This functional group provides a convenient handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of more complex scaffolds.

The spiro[2.3]hexane framework itself, with its inherent ring strain, can participate in various ring-opening and rearrangement reactions, further expanding its synthetic potential. For instance, derivatives of spiro[2.3]hexanes have been utilized in the synthesis of carbocyclic nucleoside analogues, where the spirocyclic core mimics the ribose sugar moiety. In one such synthesis, a racemic spiro[2.3]hexane derivative containing a hydroxymethyl group was resolved enzymatically to provide enantiomerically pure intermediates for the synthesis of novel R- and S-spiro[2.3]hexane nucleosides figshare.com.

Furthermore, the hydroxymethyl group of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to a different set of reactive intermediates. These can then be engaged in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and amidations, to elaborate the molecular structure. The rigid nature of the spiro[2.3]hexane scaffold ensures that the newly introduced substituents are held in a well-defined spatial arrangement, a crucial aspect in the design of molecules with specific biological activities or material properties.

The versatility of this building block is further highlighted by its use in the synthesis of strained alkenes for bioorthogonal chemistry. For example, a derivative of this compound was a key intermediate in the synthesis of spiro[2.3]hex-1-ene, a strained alkene that exhibits rapid reactivity in photoclick chemistry for the site-specific modification of proteins rsc.org. This demonstrates how the fundamental structure of this compound can be transformed into highly functional molecules for advanced applications.

Design Principles for Spirocyclic Motifs as Conformationally Restricted Scaffolds

Spirocyclic motifs, particularly those containing small rings like the spiro[2.3]hexane system, are increasingly employed as conformationally restricted scaffolds in the design of bioactive molecules and functional materials. The fusion of the cyclopropane (B1198618) and cyclobutane (B1203170) rings at a single carbon atom significantly limits the conformational freedom of the molecule compared to more flexible acyclic or larger ring systems. This rigidity is a key design principle that offers several advantages.

Key Design Principles of Spiro[2.3]hexane Scaffolds:

Precise Vectorial Display of Substituents: The rigid framework of the spiro[2.3]hexane core orients substituents in well-defined three-dimensional vectors. This precise spatial arrangement is critical for optimizing interactions with biological targets, such as enzymes and receptors, and for controlling the supramolecular organization of materials.

Exploration of Novel Chemical Space: The introduction of a spiro[2.3]hexane motif provides access to novel regions of chemical space that are not populated by traditional flat, aromatic scaffolds. This can lead to the discovery of compounds with novel biological activities and improved physicochemical properties.

Improved Metabolic Stability: The spirocyclic core, being composed of sp³-hybridized carbon atoms, is often more resistant to metabolic degradation compared to aromatic or other unsaturated systems. This can lead to improved pharmacokinetic profiles for drug candidates.

Modulation of Physicochemical Properties: The incorporation of a spiro[2.3]hexane scaffold can influence properties such as lipophilicity and solubility. For example, replacing a flexible aliphatic chain or a larger ring with a compact spiro[2.3]hexane unit can alter these properties in a predictable manner.

The conformational rigidity of the spiro[2.3]hexane scaffold has been exploited in the design of bioisosteres for other cyclic systems. For instance, heteroatom-containing spiro[2.3]hexanes have been investigated as potential bioisosteres for piperidine (B6355638) and other saturated heterocycles commonly found in pharmaceuticals nih.govmolport.com. The defined exit vectors of substituents on the spiro[2.3]hexane ring can mimic the spatial arrangement of functionalities in these more common ring systems while offering a novel and potentially more stable core structure.

Integration of Spiro[2.3]hexane Scaffolds into Novel Synthetic Methodologies

The unique reactivity of the strained spiro[2.3]hexane system has led to its integration into novel synthetic methodologies, enabling the construction of complex molecular architectures in an efficient and controlled manner. The inherent ring strain of both the cyclopropane and cyclobutane rings can be harnessed to drive chemical transformations that would be difficult to achieve with less strained systems.

One notable example is the use of spiro[2.3]hexane derivatives in photoinduced synthesis . A general and environmentally friendly protocol for the synthesis of functionalized spiro[2.3]hexanes has been developed using visible-light irradiation without the need for harmful and toxic reagents acs.orgrsc.org. This method allows for the construction of the spirocyclic scaffold from alkenes with low reactivity, showcasing a green approach to these valuable structures.

Furthermore, the strain within the spiro[2.3]hexane framework can be released in a controlled manner to drive ring-opening and ring-expansion reactions . This provides access to a variety of other cyclic and acyclic structures that would be challenging to synthesize through other means. For example, 1-oxaspiro[2.3]hexanes, which can be derived from spiro[2.3]hexane precursors, undergo Lewis acid-mediated ring expansion to afford cyclopentanones nih.gov. This methodology has been applied in the synthesis of natural product-like scaffolds.

The development of new reagents based on the spiro[2.3]hexane core is another area of active research. For instance, the reaction of spiro[2.3]hexane-5-carbonyl chloride with phosphorus(III) acid esters has been reported, indicating the potential for developing novel phosphonating agents and other reactive intermediates based on this scaffold chemdiv.com.

Role in Chemical Space Exploration and Scaffold Diversity

In the quest for novel bioactive compounds and functional materials, the exploration of new regions of chemical space is of paramount importance. The overreliance on flat, aromatic structures in many compound libraries has led to a saturation of certain areas of chemical space, while vast regions remain unexplored. Spirocyclic scaffolds, and in particular the spiro[2.3]hexane motif, play a crucial role in expanding the diversity of molecular architectures and accessing these underexplored territories.

The three-dimensional and rigid nature of the spiro[2.3]hexane core provides a significant departure from traditional linear and planar molecules. By incorporating this scaffold into compound libraries, chemists can introduce a higher degree of structural complexity and shape diversity. This is particularly relevant in the context of diversity-oriented synthesis (DOS) , a strategy that aims to create collections of structurally diverse and complex molecules for biological screening mdpi.comucsf.edu. This compound, with its functional handle, is an ideal starting point for DOS, allowing for the divergent synthesis of a wide range of derivatives with different substitution patterns and stereochemistries.

The use of spirocyclic scaffolds in the design of screening libraries has been shown to be a successful strategy for identifying novel hits in drug discovery programs chemdiv.com. The unique shapes conferred by spiro-fused rings can lead to novel binding modes with biological targets and can help to overcome challenges associated with target classes that have proven difficult to drug with traditional small molecules.

Below is an interactive table showcasing a selection of commercially available spiro[2.3]hexane building blocks, including this compound, which are instrumental in the exploration of chemical space molport.com.

Compound NameCAS NumberMolecular FormulaUse in Synthesis
This compound17202-55-0C₇H₁₂OBuilding block for complex architectures
Spiro[2.3]hexane-1-carboxylic Acid17202-56-1C₇H₁₀O₂Intermediate for amides and esters
Spiro[2.3]hexan-1-amine2225136-28-5C₆H₁₁NPrecursor for nitrogen-containing derivatives
1,1-Dibromospiro[2.3]hexane696-35-5C₆H₈Br₂Precursor for further functionalization

Utility in the Construction of Functional Organic Molecules (non-biological applications in materials science, advanced intermediates)

Beyond its applications in medicinal chemistry, the spiro[2.3]hexane scaffold, and derivatives such as this compound, possess significant potential in the field of materials science and as advanced intermediates for the synthesis of functional organic molecules. The rigid and well-defined structure of the spiro[2.3]hexane core can be exploited to create materials with unique optical, electronic, and mechanical properties.

One emerging area of application is in the development of photoresponsive polymers . While not directly involving this compound, the synthesis of spiro-polymers through C-H-activated polyspiroannulation demonstrates the potential of incorporating spirocyclic units into polymer backbones rsc.org. Such polymers can exhibit interesting photoresponsive optical properties, making them suitable for applications in photopatterning, optical data storage, and smart materials. The hydroxymethyl group of this compound could serve as a polymerization initiation site or a point of attachment to a polymer backbone, allowing for the creation of polymers with pendant spirocyclic groups that can influence the bulk properties of the material.

The high strain energy of the spiro[2.3]hexane system also makes it an interesting candidate for the development of mechanically responsive materials . The application of mechanical force could potentially induce ring-opening or rearrangement reactions within a polymer containing these units, leading to changes in the material's properties.

As an advanced intermediate , this compound provides access to a wide range of more complex molecules that can serve as monomers for polymerization, ligands for catalysis, or components of molecular machines. The ability to introduce chirality into the spiro[2.3]hexane scaffold, for example, through enantioselective synthesis or resolution of this compound, opens up possibilities for the creation of chiral materials with applications in asymmetric catalysis and chiroptical devices.

Future Research Directions

Exploration of Underexplored Synthetic Avenues for {Spiro[2.3]hexan-1-yl}methanol

While methods for the synthesis of the spiro[2.3]hexane core exist, the efficient and targeted synthesis of this compound presents ongoing challenges and opportunities. Future research will likely focus on developing more direct and versatile synthetic routes. One area of interest is the exploration of photochemical methods. A general, green protocol for the synthesis of functionalized spiro[2.3]hexanes using visible-light irradiation has been described, avoiding harmful and toxic reagents. rsc.org This approach could be adapted for the synthesis of this compound, offering advantages such as mild reaction conditions and operational simplicity. rsc.org

Another underexplored avenue is the use of electrochemical synthesis. An efficient electrochemical methodology for the cyclopropanation of alkenes using a nickel-catalyzed process has been reported. researchgate.net This method demonstrates a broad substrate scope and could potentially be applied to precursors of this compound. researchgate.net Additionally, the development of novel catalytic annulation reactions, such as those using a Mg-Sn catalytic system for the reaction of methylenecyclopropane (B1220202) with 1,1-dicyanoalkenes, could be adapted to introduce the required hydroxymethyl group. researchgate.net

Development of Novel Catalytic Systems for Stereoselective Synthesis

The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. Future research will necessitate the development of novel catalytic systems capable of controlling the stereoselective synthesis of this compound. The synthesis of spiro[2.3]hexane-1,5-diamine derivatives has been achieved with a method that relies on the cyclopropanation of corresponding cyclobutane (B1203170) or azetidine (B1206935) derivatives, yielding single diastereomers in some cases. researchgate.net This suggests that catalyst-controlled diastereoselective syntheses are feasible for the spiro[2.3]hexane scaffold.

Building on this, research into chiral catalysts for the asymmetric synthesis of this compound is a logical next step. This could involve the design of new ligands for transition metal catalysts or the use of organocatalysts to induce enantioselectivity. The diastereoselective synthesis of spiro[2.3]hexanes from methylenecyclopropane and cyanoalkenes has been shown to be influenced by the catalyst and the electron-withdrawing groups on the alkene, indicating that catalyst tuning can control stereochemical outcomes. researchgate.net

Advanced Mechanistic Investigations of High-Strain Spirocycles

The spiro[2.3]hexane framework is characterized by significant ring strain, which dictates its reactivity. acs.org Advanced mechanistic investigations are crucial for a deeper understanding of the behavior of this compound in chemical reactions. Computational studies have suggested that steric hindrance can be a major factor in the reaction kinetics of related strained spirocycles. acs.org Future studies could employ a combination of experimental techniques, such as kinetic isotope effects and in-situ spectroscopy, alongside computational modeling to elucidate reaction pathways.

Mechanistic studies on the photoinduced synthesis of functionalized spiro[2.3]hexanes indicate that C-C bond formation can occur almost simultaneously with a light-sustained initiation process. rsc.org Understanding these intricate mechanisms will be key to optimizing existing synthetic methods and designing new, more efficient transformations involving this compound.

Computational Design and Prediction of Novel Spiro[2.3]hexane Derivatives

Computational chemistry offers a powerful tool for the rational design and prediction of novel spiro[2.3]hexane derivatives with tailored properties. Building on the understanding of the high ring strain and steric factors of the spiro[2.3]hexane system, computational models can be used to predict the reactivity and stability of new derivatives of this compound. acs.org

Future research in this area could focus on developing accurate theoretical models to predict spectroscopic properties, reaction barriers, and conformational preferences of these molecules. This would enable the in-silico screening of virtual libraries of this compound derivatives for specific applications, for instance, as bioisosteres in drug discovery, thereby prioritizing synthetic efforts. researchgate.net

Strategic Integration of this compound into Emerging Fields of Chemical Synthesis

The unique three-dimensional structure and inherent strain of this compound make it an attractive building block for various fields of chemical synthesis. researchgate.net A key future direction will be its strategic integration into areas such as medicinal chemistry and materials science. Spirocyclic scaffolds are increasingly utilized in drug discovery due to their structural novelty and three-dimensionality. researchgate.net this compound could serve as a non-classical rigid three-dimensional bioisostere in the development of new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {Spiro[2.3]hexan-1-yl}methanol?

  • Methodology : The compound can be synthesized via bromination of spiro[2.3]hexane derivatives, followed by functional group transformations. For example, 1,1-dibromospiro[2.3]hexane (a precursor) is prepared by brominating spiro[2.3]hexane in carbon tetrachloride or chloroform under controlled conditions to ensure selectivity . Subsequent reduction or hydroxylation steps may introduce the methanol moiety. Solvent selection (e.g., methanol, chloroform) and temperature control are critical to avoid side reactions.

Q. How can this compound be purified after synthesis?

  • Methodology : Chromatographic techniques (e.g., column chromatography with silica gel) are recommended for purification. Solvent systems like methanol or methylene chloride (as used in analogous spiro compound workflows) can optimize separation . Recrystallization in non-polar solvents may also enhance purity, depending on the compound’s solubility profile.

Q. What spectroscopic methods are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify the spirocyclic framework and hydroxyl group. Compare chemical shifts with structurally similar compounds like oxaspiro[2.3]hexane derivatives .
  • IR Spectroscopy : Confirm the presence of the -OH stretch (~3200–3600 cm1^{-1}) and sp3^3 C-O bonds (~1050–1150 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Catalysis : Test transition-metal catalysts (e.g., Pd or Cu) to enhance bromination or hydroxylation efficiency .
  • Solvent Screening : Evaluate polar aprotic solvents (e.g., DMF) versus halogenated solvents (e.g., CCl4_4) for reaction kinetics.
  • Temperature Gradients : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic phases and adjust heating/cooling rates accordingly.

Q. What is the thermal and pH stability of this compound under varying experimental conditions?

  • Methodology :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with structurally related spiro compounds (e.g., spiro[4.5]decene derivatives) .
  • pH Stability : Incubate the compound in buffered solutions (pH 1–14) and monitor degradation via HPLC. Methanol’s stability in acidic/basic environments (as noted in EPA guidelines) provides a reference .

Q. How can this compound serve as a building block for bioactive molecule synthesis?

  • Methodology :

  • Functionalization : React the hydroxyl group with electrophiles (e.g., acyl chlorides) to form esters or ethers. For example, (2,4-dimethyl-1H-pyrrol-3-yl)methanol derivatives have been used to synthesize antimicrobial agents .
  • Biological Screening : Use in vitro assays (e.g., antimicrobial or anticancer activity) after derivatization. Reference protocols for analogous spiro alcohols can guide assay design .

Q. What advanced analytical techniques resolve contradictions in stereochemical assignments for spirocyclic alcohols?

  • Methodology :

  • X-ray Crystallography : Determine absolute configuration for crystalline derivatives.
  • Vibrational Circular Dichroism (VCD) : Resolve enantiomeric purity by analyzing chiral centers in the spiro framework .
  • Dynamic NMR : Study ring-flipping dynamics to confirm rigidity or flexibility of the spiro structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.